2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a compound that features both an amino group and an imidazole ring attached to a phenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromomethylphenol with 1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate pathways involved in cell signaling, metabolism, and other critical biological processes .
Comparison with Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-benzo[d]imidazol-2-yl derivatives
Comparison: 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is unique due to the presence of both an amino group and an imidazole ring attached to a phenol structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol lacks the amino group, which limits its ability to participate in certain reactions and interactions .
Properties
CAS No. |
920512-45-4 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-5-[(1H-imidazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-14-10-12-3-4-13-10/h1-5,15H,6,11H2,(H2,12,13,14) |
InChI Key |
CSYPNOJMALMPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CN2)O)N |
Origin of Product |
United States |
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